1-Allylimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-prop-2-enylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-4-8-5-3-7-6-8/h2-3,5-6H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXCHZCQTCBUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185339 | |

| Record name | 1-Allyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Allyl-1H-imidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

31410-01-2 | |

| Record name | 1-Allylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31410-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031410012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Allyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-allyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ALLYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6Y3FS79AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-Allylimidazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of 1-allylimidazole (CAS RN: 31410-01-2), a versatile heterocyclic building block. Due to its unique bifunctional nature, possessing both a nucleophilic imidazole (B134444) ring and a reactive allyl group, this compound serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide details a standard laboratory-scale synthesis protocol, outlines key characterization data, and presents logical workflows for its preparation and analysis.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the direct N-alkylation of imidazole. This reaction involves the nucleophilic attack of the imidazole nitrogen on an electrophilic allyl halide, such as allyl bromide or allyl chloride, in the presence of a base.[4]

The general reaction scheme is as follows:

Experimental Protocol

This protocol describes the N-alkylation of imidazole using allyl bromide as the alkylating agent and sodium hydroxide (B78521) as the base in an acetonitrile (B52724) solvent system.

Materials:

-

Imidazole

-

Allyl Bromide

-

Sodium Hydroxide (NaOH) pellets

-

Anhydrous Acetonitrile (CH₃CN)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve imidazole (1.0 eq) in anhydrous acetonitrile.

-

Addition of Base: Carefully add crushed sodium hydroxide pellets (1.2 eq) to the stirring solution.

-

Addition of Alkylating Agent: Slowly add allyl bromide (1.1 eq) dropwise to the suspension at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the sodium bromide salt and any unreacted sodium hydroxide.

-

Solvent Removal: Evaporate the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting crude oil in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to obtain a colorless to pale yellow liquid.[2]

Below is a diagram illustrating the synthesis and purification workflow.

Physicochemical Properties

This compound is typically a colorless to pale yellow, viscous liquid at room temperature.[1][4] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂ | [5][6] |

| Molecular Weight | 108.14 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 40-42 °C at 0.1 mmHg | [2] |

| Density | 1.003 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.505 | [2] |

| Purity (by GC) | ≥97.0% | [7][8] |

Spectroscopic Characterization

The structural confirmation of synthesized this compound is achieved through standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive confirmation of the N-allyl substitution pattern.

| ¹H NMR (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Imidazole Ring | ~7.5-7.6 | Singlet | H-2 |

| ~7.0-7.1 | Singlet | H-4 | |

| ~6.9-7.0 | Singlet | H-5 | |

| Allyl Group | ~5.8-6.0 | Multiplet | -CH= |

| ~5.1-5.3 | Multiplet | =CH₂ (trans & cis) | |

| ~4.6-4.7 | Doublet | -N-CH₂- |

| ¹³C NMR (Carbon) | Chemical Shift (δ, ppm) | Assignment |

| Imidazole Ring | ~137 | C-2 |

| ~129 | C-4 | |

| ~119 | C-5 | |

| Allyl Group | ~133 | -CH= |

| ~118 | =CH₂ | |

| ~50 | -N-CH₂- | |

| Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.[6][9][10] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound will show characteristic absorptions for the C=C and C-H bonds of the allyl group and the imidazole ring.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H stretch (sp²) | ~3100-3150 | Imidazole ring and =C-H of allyl group |

| C-H stretch (sp³) | ~2925 | -CH₂- of allyl group |

| C=C stretch | ~1640-1650 | Allyl group |

| C=N stretch | ~1500-1530 | Imidazole ring vibration |

| C-N stretch | ~1090-1220 | Imidazole ring vibration |

| Note: Values are typical ranges for the specified functional groups.[11][12] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight.

| Parameter | Value | Description |

| Molecular Ion (M⁺) | m/z 108 | Corresponds to the molecular weight of C₆H₈N₂ |

| Major Fragments | m/z 107, 41 | Loss of a hydrogen atom [M-H]⁺; Allyl cation [C₃H₅]⁺ |

| Note: Fragmentation patterns confirm the presence of the allyl and imidazole moieties.[6] |

The logical workflow for the characterization of the synthesized product is shown below.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 31410-01-2 [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS#:31410-01-2 | Chemsrc [chemsrc.com]

- 6. 1-allyl-1H-imidazole | C6H8N2 | CID 35794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-アリルイミダゾール | this compound | 31410-01-2 | 東京化成工業株式会社 [tcichemicals.com]

- 8. L11053.18 [thermofisher.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Allylimidazole

CAS Number: 31410-01-2

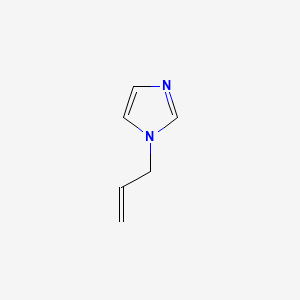

Chemical Structure:

-

Molecular Formula: C₆H₈N₂

-

IUPAC Name: 1-(prop-2-en-1-yl)-1H-imidazole

-

SMILES: C=CCN1C=CN=C1

-

InChI Key: XLXCHZCQTCBUOX-UHFFFAOYSA-N

Introduction

1-Allylimidazole is a versatile heterocyclic compound characterized by an imidazole (B134444) ring substituted with an allyl group at the N1 position. This unique combination of a nucleophilic imidazole moiety and a reactive allyl group makes it a valuable building block in various fields, including pharmaceutical development, catalysis, and material science.[1][2] Its ability to participate in a wide range of chemical transformations allows for the synthesis of complex molecules with diverse biological and chemical properties.[3][4] This guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, and key applications, with detailed experimental protocols and workflow visualizations for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 108.14 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 40-42 °C at 0.1 mmHg | [2] |

| Density | 1.003 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.505 | [2] |

| Flash Point | 101.1 °C | [5] |

| Solubility | Soluble in water | [2] |

| pKa | 6.80 ± 0.10 (Predicted) | [2] |

| LogP | 0.14 | [5] |

Synthesis of this compound

The most common method for the synthesis of this compound involves the N-alkylation of imidazole with an allyl halide, such as allyl bromide or allyl chloride.[6] Below is a detailed experimental protocol adapted from literature procedures.[7][8]

Experimental Protocol: N-Alkylation of Imidazole

Materials:

-

Imidazole

-

Allyl bromide (or allyl chloride)

-

Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in the chosen aprotic solvent.

-

Deprotonation: Add a base such as sodium hydroxide (1.1 eq) or sodium bicarbonate (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of imidazole, forming the imidazolate anion.

-

Alkylation: Slowly add allyl bromide (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for DMF or MeCN) and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: To the residue, add deionized water and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Drug Development: Anticancer Activity

Imidazole derivatives are a prominent scaffold in medicinal chemistry, with several approved drugs containing this moiety.[9] Research has shown that derivatives of imidazole can exhibit significant anticancer activity.[10] One of the key signaling pathways often dysregulated in cancer is the RAS/RAF/MEK/ERK pathway.[1][6] Certain imidazole-based compounds have been investigated as inhibitors of this pathway, particularly targeting the B-Raf kinase.[11]

The B-Raf Signaling Pathway and Imidazole-Based Inhibitors

The B-Raf protein is a serine/threonine-protein kinase that plays a crucial role in the MAP kinase/ERKs signaling pathway, which regulates cell division, differentiation, and secretion.[4] Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of this pathway, promoting uncontrolled cell growth and cancer.[3] The diagram below illustrates the B-Raf signaling pathway and the point of inhibition by targeted therapies.

Caption: The B-Raf signaling pathway and its inhibition.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic effects of newly synthesized this compound derivatives against cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Normal cell line (for cytotoxicity comparison)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Synthesized this compound derivatives

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Dilute the stock solutions with the growth medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48 hours at 37 °C and 5% CO₂.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Applications in Catalysis

The nitrogen atoms in the imidazole ring of this compound can act as ligands to coordinate with various transition metals, forming stable complexes.[1] These complexes can be utilized as catalysts in a range of organic transformations. The workflow below outlines the general steps for developing and testing a new catalyst based on a this compound ligand.

Caption: Experimental workflow for catalyst development.

Logical Relationships of this compound's Applications

The chemical properties of this compound directly inform its diverse applications. The diagram below illustrates the logical flow from its core chemical features to its use in various scientific domains.

Caption: Logical flow of this compound's applications.

Conclusion

This compound is a chemical intermediate with significant potential in various scientific disciplines. Its straightforward synthesis and the dual reactivity of its imidazole and allyl moieties provide a versatile platform for the development of new pharmaceuticals, catalysts, and materials. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals working with this compound, facilitating its effective application in their respective fields of study.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 1-allylimidazole (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 1-Allylimidazole

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (CAS: 31410-01-2), a colorless liquid with the molecular formula C₆H₈N₂ and a molecular weight of 108.14 g/mol .[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data

The ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃).[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.48 | Singlet | 1H | H-2 (Imidazole ring) |

| 7.07 | Singlet | 1H | H-4 (Imidazole ring) |

| 6.90 | Singlet | 1H | H-5 (Imidazole ring) |

| 5.95 | Multiplet | 1H | -CH=CH₂ (Allyl group) |

| 5.20 | Multiplet | 2H | -CH=CH₂ (Allyl group) |

| 4.58 | Multiplet | 2H | -CH₂ -CH=CH₂ (Allyl group) |

Data sourced from SpectraBase and interpreted based on typical chemical shifts.[2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 137.0 | C-2 (Imidazole ring) |

| 132.5 | -CH= CH₂ (Allyl group) |

| 129.0 | C-4 (Imidazole ring) |

| 119.5 | C-5 (Imidazole ring) |

| 118.0 | -CH=CH₂ (Allyl group) |

| 50.0 | -CH₂- (Allyl group) |

Data interpreted from available spectral information.[3][4]

Table 3: IR Spectroscopic Data

The IR spectrum was obtained from a neat sample.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3110 | Medium | C-H stretch (aromatic/vinylic) |

| 2980, 2920 | Medium | C-H stretch (aliphatic) |

| 1645 | Medium | C=C stretch (alkene) |

| 1500, 1480 | Strong | C=N, C=C stretch (imidazole ring) |

| 1225 | Strong | C-N stretch |

| 990, 920 | Strong | =C-H bend (out-of-plane) |

Data compiled from various sources indicating typical vibrational modes for the functional groups present.[5]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 108 | [M]⁺ (Molecular Ion) |

| 67 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Data based on the compound's molecular weight and expected fragmentation patterns.[1][6]

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation and analysis of a liquid sample for ¹H and ¹³C NMR.

-

Sample Preparation :

-

Filtration and Transfer :

-

To remove any particulate matter which can degrade spectral resolution, filter the solution directly into a clean, high-quality 5 mm NMR tube.[8][10] A Pasteur pipette with a small, tightly packed plug of cotton or glass wool is effective for this purpose.[8][9]

-

The final volume of the solution in the NMR tube should be approximately 4-5 cm (0.55-0.7 mL) from the bottom.[8][9]

-

-

Instrumental Analysis :

-

Wipe the exterior of the NMR tube clean before inserting it into the spinner turbine.

-

Place the sample into the NMR spectrometer.

-

The instrument performs a lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[7]

-

A shimming procedure is executed to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution spectra.[7]

-

Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

-

Infrared (IR) Spectroscopy

This protocol is for analyzing a pure liquid sample ("neat").

-

Sample Preparation (Neat Liquid Film) :

-

Obtain two clean, dry salt plates (typically NaCl or KBr) from a desiccator.[11]

-

Using a Pasteur pipette, place one to two drops of this compound onto the center of one salt plate.[11][12]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[11] Avoid introducing air bubbles.

-

-

Instrumental Analysis :

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[12]

-

Acquire a background spectrum of the empty instrument to subtract atmospheric and instrumental interferences.

-

Run the sample scan to obtain the infrared spectrum.

-

-

Post-Analysis :

-

After analysis, carefully separate the salt plates.

-

Clean the plates thoroughly with a dry solvent (e.g., acetone), wipe them with a soft tissue, and return them to the desiccator to prevent damage from moisture.[12]

-

Mass Spectrometry (MS)

This protocol is for a volatile liquid using electrospray ionization (ESI).

-

Sample Preparation :

-

Prepare a stock solution by dissolving a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.[13]

-

Perform a serial dilution. Take a small aliquot (e.g., 100 µL) of the stock solution and dilute it further with the solvent to a final concentration in the low microgram per milliliter range.[13][14] This prevents signal saturation and source contamination.

-

Filter the final solution if any particulates are present and transfer it to a 2 mL mass spectrometry vial.[13]

-

-

Instrumental Analysis :

-

The sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.

-

Electrospray ionization (ESI) is used to generate gaseous ions from the liquid sample.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. 1-allyl-1H-imidazole | C6H8N2 | CID 35794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. sites.bu.edu [sites.bu.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. webassign.net [webassign.net]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]

Thermal Stability and Decomposition of 1-Allylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allylimidazole is a versatile bifunctional molecule of significant interest in organic synthesis.[1] Its structure, featuring both an imidazole (B134444) ring and an allyl group, allows for a wide range of chemical transformations, making it a valuable building block for pharmaceutical scaffolds, agrochemicals, and specialized polymers.[1] The imidazole moiety can act as a base or nucleophile, while the allyl group is amenable to various addition and coupling reactions.[1] Understanding the thermal stability and decomposition pathways of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures.

This technical guide provides a comprehensive overview of the thermal properties of this compound and its derivatives. Due to a lack of extensive direct studies on this compound itself, this guide synthesizes data from closely related compounds, primarily 1-allyl-3-methylimidazolium (B1248449) chloride ([Amim]Cl) and other alkyl-substituted imidazolium-based ionic liquids. This information serves as a strong proxy for understanding the thermal behavior of the core this compound structure.

Thermal Stability Analysis

The thermal stability of imidazolium-based compounds is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset and stages of decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions and thermal decomposition events.

Thermogravimetric Analysis (TGA) Data

The following table summarizes TGA data for 1-allyl-3-methylimidazolium chloride ([Amim]Cl) and other related imidazolium (B1220033) ionic liquids. These compounds share the core imidazolium structure with this compound, providing insight into its expected thermal stability.

| Compound | Onset Decomposition Temperature (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Atmosphere | Heating Rate (°C/min) | Reference |

| 1-allyl-3-methylimidazolium chloride ([Amim]Cl) | ~273 | - | - | - | [2] |

| 1-ethyl-2,3-dimethylimidazolium nitrate (B79036) ([Emmim][NO3]) | 312.13 | 332.46 | Nitrogen | 10 | [3] |

| 1-butyl-2,3-dimethylimidazolium nitrate ([Bmmim][NO3]) | 310.23 | 330.68 | Nitrogen | 10 | [3] |

| 1-hexyl-2,3-dimethylimidazolium nitrate ([Hmmim][NO3]) | 300.89 | 325.10 | Nitrogen | 10 | [3] |

| 1-octyl-2,3-dimethylimidazolium nitrate ([Ommim][NO3]) | 298.36 | 319.72 | Nitrogen | 10 | [3] |

| 1-decyl-2,3-dimethylimidazolium nitrate ([Dmmim][NO3]) | 286.25 | 313.26 | Nitrogen | 10 | [3] |

Note: Data for nitrate salts of 1-alkyl-2,3-dimethylimidazolium are presented to show the influence of alkyl chain length on thermal stability, a factor that may be relevant to the allyl group in this compound.

Differential Scanning Calorimetry (DSC) Analysis

DSC is a valuable tool for studying the thermodynamic properties of thermally induced transitions.[4] For imidazolium-based compounds, DSC can reveal melting points, glass transitions, and the endothermic or exothermic nature of decomposition. Studies on various imidazolium derivatives have utilized DSC to characterize their thermal behavior.[2]

Thermal Decomposition Pathways

Studies on the thermal decomposition of 1-allyl-3-methylimidazolium chloride ([Amim]Cl) using TGA coupled with mass spectrometry (TGA-MS) and density functional theory (DFT) calculations have revealed two primary decomposition channels.[2] These pathways are likely to be relevant to the decomposition of this compound.

A diagram illustrating a generalized decomposition pathway for an allyl-imidazolium compound is presented below.

Caption: Generalized decomposition pathways for an allyl-imidazolium cation.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the typical experimental protocols for TGA, DSC, and kinetic analysis of imidazolium-based compounds.

Thermogravimetric Analysis (TGA) Protocol

TGA is performed to determine the thermal stability and decomposition profile of a substance.

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Detailed Steps:

-

A sample of 5-10 mg is weighed and placed in an alumina (B75360) crucible.

-

The crucible is placed in the TGA instrument.

-

The furnace is purged with an inert (e.g., nitrogen) or reactive (e.g., air) gas at a constant flow rate (e.g., 20-50 mL/min).

-

The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min). Multiple heating rates are often used for kinetic studies.[3]

-

The mass of the sample is recorded as a function of temperature.

-

The onset decomposition temperature (Tonset) and peak decomposition temperature (Tpeak) are determined from the TGA and its derivative (DTG) curves.

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure the heat flow associated with thermal transitions in a material.

Caption: A typical experimental workflow for Differential Scanning Calorimetry (DSC).

Detailed Steps:

-

A small sample (2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas like nitrogen.

-

The sample is subjected to a controlled temperature program, typically a linear heating and cooling ramp.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC curve is analyzed to identify thermal events such as melting, crystallization, and decomposition.

Kinetic Analysis of Decomposition

The kinetics of thermal decomposition can be studied using data from non-isothermal TGA experiments conducted at multiple heating rates. Methods like the Kissinger, Friedman, and Flynn-Wall-Ozawa (FWO) models are commonly employed to determine the activation energy (Ea) of decomposition.[3]

| Kinetic Model | Key Feature |

| Kissinger | Assumes the reaction rate is maximum at the peak decomposition temperature. |

| Friedman | An isoconversional method that calculates Ea at different degrees of conversion. |

| Flynn-Wall-Ozawa (FWO) | An integral isoconversional method that relates the heating rate to the temperature at a specific conversion. |

Conclusion

While direct and extensive studies on the thermal stability and decomposition of this compound are limited, a comprehensive understanding can be derived from the analysis of its close derivatives, particularly imidazolium-based ionic liquids. The available data suggests that the imidazole core provides significant thermal stability, with decomposition typically occurring at temperatures well above 200°C. The decomposition pathways likely involve the cleavage of the allyl group and potential ring-opening mechanisms. The experimental protocols and kinetic models outlined in this guide provide a robust framework for researchers and drug development professionals to assess the thermal properties of this compound and its derivatives in their specific applications. Further research focusing directly on this compound would be beneficial to refine our understanding of its thermal behavior.

References

The Solubility Profile of 1-Allylimidazole: A Technical Guide for Researchers

An In-depth Examination of the Solubility of 1-Allylimidazole in Aqueous and Organic Media, Outlining Experimental Methodologies for its Quantitative Assessment.

Introduction

This compound is a versatile heterocyclic compound with applications in the synthesis of pharmaceuticals, ionic liquids, and specialized polymers.[1][2] A thorough understanding of its solubility in various solvents is paramount for its effective use in drug discovery, formulation, and chemical synthesis. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound in water and common organic solvents, and details experimental protocols for its quantitative determination.

While qualitative information regarding the solubility of this compound in water is available, a notable scarcity of specific quantitative data exists in publicly accessible scientific literature and databases. This guide addresses this gap by presenting a generalized experimental framework for researchers to determine these crucial parameters.

Solubility of this compound

Water Solubility

Organic Solvent Solubility

There is a significant lack of published quantitative data on the solubility of this compound in common organic solvents. Based on the general principle of "like dissolves like," it can be inferred that this compound, being a polar molecule, would exhibit good solubility in polar organic solvents such as ethanol, methanol, and acetone.[5] Its solubility in nonpolar solvents like toluene (B28343) is expected to be lower. However, without experimental data, these remain theoretical considerations.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in water and various organic solvents remains largely unreported in publicly available databases. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Reference |

| Water | 25 | Data Not Available | - | - |

| Ethanol | 25 | Data Not Available | - | - |

| Methanol | 25 | Data Not Available | - | - |

| Acetone | 25 | Data Not Available | - | - |

| Toluene | 25 | Data Not Available | - | - |

| Dichloromethane | 25 | Data Not Available | - | - |

Experimental Protocol for Determining Liquid-Liquid Solubility/Miscibility

For a liquid solute like this compound, determining its solubility in a liquid solvent often involves assessing their miscibility. The following is a generalized protocol based on standard laboratory methods for determining the miscibility of two liquids. This method can be adapted to quantify solubility by preparing a saturated solution and determining its concentration.

Objective: To determine the miscibility of this compound in a selected solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, toluene)

-

Calibrated pipettes or syringes

-

Volumetric flasks

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or incubator

-

Analytical balance

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for quantitative analysis (optional, for determining solubility concentration)

Procedure:

-

Preparation of Mixtures:

-

In a series of clear, sealed vials, prepare mixtures of this compound and the chosen solvent in varying volume/volume (v/v) or weight/weight (w/w) ratios. For example, prepare mixtures ranging from 1:99 to 99:1 (solute:solvent).

-

Ensure the total volume in each vial is sufficient for clear observation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled environment (e.g., a water bath set at 25 °C).

-

Agitate the mixtures for a set period (e.g., 10-15 minutes) using a vortex mixer or magnetic stirrer to ensure thorough mixing.

-

Allow the mixtures to equilibrate at the set temperature for at least 24 hours. This allows for phase separation to occur if the liquids are not fully miscible.

-

-

Visual Observation:

-

After the equilibration period, visually inspect each vial for the presence of a single, clear, homogeneous phase or two distinct layers.

-

If a single phase is observed across all ratios, the two liquids are considered miscible in all proportions at that temperature.

-

If two layers are observed at any ratio, the liquids are immiscible or partially miscible.

-

-

Quantitative Determination of Solubility (for partially miscible liquids):

-

If two phases are present, carefully extract a sample from the solvent-rich phase (the layer corresponding to the solvent being in excess).

-

Prepare a series of standard solutions of this compound in the pure solvent with known concentrations.

-

Analyze the extracted sample and the standard solutions using a suitable analytical technique (e.g., GC or HPLC) to determine the concentration of this compound in the saturated solvent phase. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any experimental work.[6][7]

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining and presenting the solubility data for this compound.

Conclusion

While it is established that this compound is soluble in water, the lack of specific quantitative data in both aqueous and organic solvents presents a significant knowledge gap for researchers and professionals in drug development and chemical synthesis. The experimental protocol and logical workflow provided in this guide offer a clear pathway for obtaining this critical information. The generation and dissemination of such data would be of great value to the scientific community, enabling more precise and efficient utilization of this compound in its various applications.

References

Quantum Chemical Calculations for 1-Allylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 1-allylimidazole. This molecule, featuring both an aromatic imidazole (B134444) ring and a reactive allyl group, is a versatile building block in medicinal chemistry and materials science.[1] Understanding its fundamental quantum chemical properties is crucial for predicting its reactivity, designing novel derivatives, and elucidating its role in various chemical and biological processes.

Introduction to Quantum Chemical Calculations for this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[2] For a molecule like this compound, these computational methods can provide detailed insights into its molecular geometry, vibrational modes, and electronic structure, which are often challenging to determine experimentally. Such calculations are instrumental in understanding the molecule's reactivity, stability, and potential as a ligand or pharmacophore.[1][3]

This guide will detail the theoretical background, computational methodologies, and expected outcomes of quantum chemical calculations on this compound, presenting data in a structured and accessible format for researchers in drug development and related fields.

Methodologies and Experimental Protocols

The following section outlines a detailed protocol for performing quantum chemical calculations on this compound using DFT. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed and reliable combination for such organic molecules, providing a good balance between accuracy and computational cost.[4][5]

Computational Details

-

Software: Gaussian 09 or a comparable quantum chemistry software package is recommended.[6]

-

Method: Density Functional Theory (DFT) is the chosen method for these calculations.[2]

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a robust choice for organic molecules.[7][8][9]

-

Basis Set: The 6-311++G(d,p) basis set offers a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential non-covalent interactions.[4][5]

Step-by-Step Computational Protocol

-

Molecule Building and Initial Geometry: The 3D structure of this compound is first constructed using a molecular modeling program like GaussView. An initial geometry optimization can be performed using a faster, lower-level method to obtain a reasonable starting structure.

-

Geometry Optimization: A full geometry optimization is then performed using the B3LYP/6-311++G(d,p) level of theory. This calculation seeks the lowest energy conformation of the molecule, providing the optimized bond lengths, bond angles, and dihedral angles.

-

Frequency Calculation: Following successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra.

-

-

Electronic Property Calculations: Single-point energy calculations on the optimized geometry are used to determine various electronic properties, including:

-

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

-

Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule.

-

The following diagram illustrates the general workflow for these quantum chemical calculations.

Calculated Molecular Properties

The following tables summarize the kind of quantitative data that can be obtained from the quantum chemical calculations described above. The values presented are illustrative and represent typical results for a molecule like this compound.

Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms in this compound. Key structural parameters are presented in Table 1.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Atoms | Bond Length (Å) | Bond/Atoms | Bond Angle (°) |

| Bond Lengths | C1-C2 | 1.34 | C2-C1-N1 | 123.5 |

| C1-N1 | 1.47 | C1-N1-C3 | 125.8 | |

| N1-C3 | 1.38 | N1-C3-N2 | 108.5 | |

| C3-N2 | 1.32 | C3-N2-C4 | 109.2 | |

| N2-C4 | 1.37 | N2-C4-C5 | 106.3 | |

| C4-C5 | 1.36 | C4-C5-N1 | 109.8 | |

| C5-N1 | 1.38 | C5-N1-C1 | 125.7 | |

| Dihedral Angle | C2-C1-N1-C3 | 105.2 |

Note: Atom numbering would correspond to a standard representation of the molecule.

Vibrational Frequencies

The calculated vibrational frequencies correspond to the different modes of vibration of the molecule. These can be compared with experimental FT-IR and Raman spectra to aid in spectral assignment.

Table 2: Selected Calculated Vibrational Frequencies for this compound (Illustrative Data)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3145 | C-H stretch (imidazole ring) |

| 3080 | =C-H stretch (allyl group) |

| 2985 | -CH₂- stretch (allyl group) |

| 1645 | C=C stretch (allyl group) |

| 1510 | C=N stretch (imidazole ring) |

| 1480 | C=C stretch (imidazole ring) |

| 1250 | C-N stretch |

| 995 | =C-H bend (allyl group) |

| 920 | -CH₂- wag (allyl group) |

Electronic Properties and Quantum Chemical Descriptors

The electronic properties of this compound provide insights into its reactivity and kinetic stability. The HOMO-LUMO energy gap is a particularly important descriptor, with a larger gap generally indicating higher stability and lower reactivity.[4]

Table 3: Calculated Electronic Properties and Quantum Chemical Descriptors for this compound (Illustrative Data)

| Parameter | Value (eV) |

| Energy of HOMO (E_HOMO) | -6.85 |

| Energy of LUMO (E_LUMO) | -0.25 |

| HOMO-LUMO Energy Gap (ΔE) | 6.60 |

| Ionization Potential (I ≈ -E_HOMO) | 6.85 |

| Electron Affinity (A ≈ -E_LUMO) | 0.25 |

| Chemical Hardness (η = (I-A)/2) | 3.30 |

| Chemical Softness (S = 1/2η) | 0.15 |

| Electronegativity (χ = (I+A)/2) | 3.55 |

| Electrophilicity Index (ω = χ²/2η) | 1.91 |

The relationship between these calculated electronic properties and the predicted chemical behavior is illustrated in the diagram below.

Conclusion

Quantum chemical calculations offer a powerful, non-destructive method for characterizing this compound at the molecular level. The methodologies outlined in this guide provide a robust framework for obtaining reliable data on its geometry, vibrational spectra, and electronic properties. This information is invaluable for researchers in drug development and materials science, enabling a deeper understanding of its chemical behavior and facilitating the rational design of new molecules with desired properties. The presented tables and diagrams serve as a template for organizing and interpreting the results of such computational studies.

References

- 1. nbinno.com [nbinno.com]

- 2. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents | MDPI [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. irjweb.com [irjweb.com]

- 5. ijcps.org [ijcps.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. medium.com [medium.com]

- 9. researchgate.net [researchgate.net]

The Basicity and pKa of 1-Allylimidazole: A Technical Guide for Drug Development Professionals

Abstract: 1-Allylimidazole is a versatile heterocyclic building block of increasing interest in medicinal chemistry and materials science. Its basicity, quantified by the acid dissociation constant (pKa), is a critical physicochemical parameter that governs its behavior in physiological environments and dictates its suitability for various applications, including as a ligand, catalyst, or scaffold for pharmacologically active agents. This technical guide provides an in-depth analysis of the basicity and pKa of this compound, outlines detailed experimental protocols for its determination, and discusses its relevance within the context of drug discovery and development.

Basicity and pKa of this compound

The basicity of this compound arises from the lone pair of electrons on the sp²-hybridized nitrogen atom at the 3-position of the imidazole (B134444) ring. This nitrogen is analogous to the basic nitrogen in pyridine. The nitrogen at the 1-position, to which the allyl group is attached, is considered non-basic as its lone pair is involved in the aromatic π-system of the ring, similar to the nitrogen in pyrrole. Upon protonation, this compound forms a stable, resonance-delocalized imidazolium (B1220033) cation.

While extensive experimental data for this compound is not widely published, a predicted pKa value for its conjugate acid is available. The pKa is a measure of the acidity of the conjugate acid of the base; a higher pKa value corresponds to a stronger base. For context, this value is compared with the experimentally determined pKa values of imidazole and 1-methylimidazole.

Table 1: Comparison of pKa Values for Imidazole and N-Substituted Derivatives

| Compound | Structure | pKa of Conjugate Acid | Data Type |

| Imidazole | Imidazole | ~7.0 | Experimental |

| 1-Methylimidazole | 1-Methylimidazole | ~7.2 | Experimental |

| This compound | This compound | 6.80 ± 0.10 | Predicted |

The allyl group at the N-1 position is generally considered to be weakly electron-withdrawing due to the sp² hybridization of the adjacent vinyl carbon, which can slightly decrease the basicity of the imidazole ring compared to an N-methyl substituent. This is consistent with the predicted pKa of this compound being slightly lower than that of 1-methylimidazole. Understanding this pKa value is crucial for predicting the protonation state of the molecule at physiological pH (~7.4), which in turn influences its solubility, membrane permeability, and interaction with biological targets.

Caption: Logical relationship between the structure and basicity of this compound.

Experimental Protocols for pKa Determination

The pKa of a compound like this compound can be accurately determined using several analytical methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values by monitoring pH changes in a solution during the addition of a titrant.

Methodology:

-

Preparation of Solutions:

-

Analyte Solution: Prepare a ~1 mM solution of this compound in deionized, carbonate-free water. A co-solvent like methanol (B129727) may be used if solubility is low, but the final pKa will be for that specific solvent system.

-

Titrant: Prepare a standardized solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl).

-

Ionic Strength Adjuster: Prepare a 0.15 M solution of Potassium Chloride (KCl) to maintain constant ionic strength throughout the titration.

-

-

Apparatus Setup:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).

-

Place a known volume (e.g., 20 mL

-

A Technical Guide to 1-Allylimidazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Allylimidazole is a versatile heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its unique bifunctional nature, featuring a nucleophilic imidazole (B134444) ring and a reactive allyl group, makes it a valuable building block for a diverse range of complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its applications in pharmaceuticals, agrochemicals, and material science.[1][2]

Core Molecular and Physical Properties

This compound is a pale yellow to orange, transparent liquid at room temperature.[2][3] Its key quantitative properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂ | [2][3][4][5][6] |

| Molecular Weight | 108.14 g/mol | [2][3][4][5] |

| Density | 1.003 g/cm³ at 25°C | [3] |

| Boiling Point | 40-42 °C at 0.1 mm Hg | [3] |

| Flash Point | 214 °F (101.1 °C) | [3] |

| Refractive Index | n20/D 1.505 | [3] |

| CAS Number | 31410-01-2 | [4][6] |

Experimental Protocols

The utility of this compound is demonstrated through its application in various synthetic procedures. Below are detailed methodologies for its synthesis and its use in the creation of advanced materials.

1. General Synthesis of this compound

While this compound is commercially available, it can be synthesized through the N-alkylation of imidazole.[7] A common laboratory procedure involves the reaction of imidazole with an allyl halide (e.g., allyl chloride or allyl bromide) in the presence of a base and a suitable solvent.

-

Materials: Imidazole, Sodium Hydroxide (NaOH), Allyl Chloride, Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

Dissolve imidazole and a stoichiometric equivalent of NaOH in DMSO.

-

Slowly add allyl chloride to the mixture while stirring.

-

The reaction is typically carried out at room temperature and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction and purified using column chromatography or distillation to yield this compound.[7]

-

-

Note: The choice of aprotic solvents like DMSO is often preferred to avoid side reactions.[7] An alternative suggestion involves using sodium bicarbonate in methanol (B129727) at room temperature.[7]

2. Synthesis of a 1D Hybrid Material: (AImd)₂¹∞[SbI₅]

This protocol details the use of this compound as a cationic component in the synthesis of a one-dimensional hybrid organic-inorganic perovskite material.[8]

-

Materials: Antimony(III) chloride (SbCl₃), Hydroiodic acid (HI, 57%), this compound (97%), Ethanol (EtOH).[8]

-

Procedure:

-

Prepare a solution of SbCl₃ in hydroiodic acid by slowly dissolving 0.65 g (1 mmol) of SbCl₃ in 5 mL of concentrated HI with vigorous stirring to yield a clear, dark red solution.[8]

-

In a separate flask, dissolve 0.32 g (2 mmol) of this compound in 5 mL of EtOH and combine this with 2 mL of concentrated HI.[8]

-

Add the resulting imidazolium (B1220033) mixture to the SbCl₃ solution. This will produce a clear, dark orange solution.[8]

-

Heat the final reaction mixture to 50 °C and stir for 2 hours.[8]

-

Filter the hot solution. Orange-red lamellar crystals of (AImd)₂¹∞[SbI₅] will form after 3 days of slow evaporation of the solvent.[8]

-

3. Characterization Techniques

The synthesized compounds can be characterized using a variety of standard analytical methods:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the molecular structure.[10]

-

Single-Crystal X-ray Diffraction: To determine the crystal structure of materials like (AImd)₂¹∞[SbI₅].[8]

Applications and Logical Workflow

This compound's structure allows it to serve as a crucial intermediate in the synthesis of a wide array of functional molecules.[2] The imidazole ring can act as a base or a ligand, while the allyl group is amenable to various coupling and addition reactions.[1] This versatility leads to its application in several key research and development areas.

-

Pharmaceutical Development: It is a key intermediate for synthesizing antifungal and antibacterial agents.[2] Various imidazole derivatives have been investigated for their anticancer activity, showing inhibitory potential against kinases like B-Raf and VEGFR-2.[11]

-

Agrochemicals: It is used in the development of herbicides and fungicides.[1]

-

Catalysis: It serves as a ligand in coordination chemistry, forming stable complexes with metal ions that are used as catalysts in organic transformations.[2]

-

Material Science: The compound is employed in creating advanced materials, including specialized polymers and functional coatings.[1][2] It is also used to synthesize hybrid perovskite materials with interesting optoelectronic properties.[8]

The logical workflow from starting materials to final applications is visualized below.

Caption: Synthetic workflow of this compound and its key applications.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [chembk.com]

- 4. echemi.com [echemi.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 1-allyl-1H-imidazole | C6H8N2 | CID 35794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Health and safety information for 1-allylimidazole

An In-Depth Technical Guide to the Health and Safety of 1-Allylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the health and safety information currently available for this compound (CAS No: 31410-01-2). It is intended to serve as a technical resource for professionals in research and development who may handle or utilize this compound. This guide consolidates data on physical and chemical properties, hazard classifications, toxicological effects, and safe handling procedures. All quantitative data is presented in structured tables for clarity. Furthermore, this guide includes generalized experimental protocols for key toxicological assessments and visual diagrams to illustrate safety workflows and potential biological interactions, adhering to specified technical requirements.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid used as an intermediate in organic synthesis, particularly in the creation of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its bifunctional nature, featuring both an imidazole (B134444) ring and an allylic group, confers unique reactivity.[1] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂ | [3][4][5] |

| Molecular Weight | 108.14 g/mol | [3][4] |

| CAS Number | 31410-01-2 | [1][2][5] |

| Appearance | Colorless to light yellow clear liquid | [1][5][6][7] |

| Boiling Point | 251.5 °C at 760 mmHg40 - 42 °C at 0.1 mmHg116 °C at 16 mmHg | [2][3][6][8] |

| Density | 1.003 g/cm³ at 25 °C | [2][6] |

| Flash Point | 101.1 °C / 214 °F | [3][8] |

| Refractive Index | 1.505 at 20 °C | [2][5] |

| Vapor Density | 3.72 | [6] |

| Purity | ≥96.0% to >98.0% | [1][5][8] |

| Solubility | Soluble in water | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[9] It is harmful if swallowed and causes severe skin burns and eye damage.[4][7][8][9] It may also cause respiratory irritation.[9] The compound is transported under the designation "CORROSIVE LIQUID, BASIC, ORGANIC, N.O.S." with UN Number 3267 and Hazard Class 8.[6]

GHS Classification

The Globally Harmonized System (GHS) classification for this compound, aggregated from multiple suppliers, is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | corrosive, irritant | Danger |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | corrosive, irritant | Danger |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | corrosive, irritant | Danger |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | corrosive, irritant | Danger |

Precautionary Statements

Key precautionary statements (P-statements) associated with handling this compound include:

-

Prevention: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P264 (Wash face, hands and any exposed skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[7][9][10][11]

-

Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[7][8]

-

Storage: P405 (Store locked up), P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[7][11]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[7][8]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] However, available data from safety data sheets indicate significant corrosive and irritant effects. A summary of the known toxicological endpoints is provided in Table 3.

Table 3: Summary of Toxicological Data for this compound

| Toxicological Endpoint | Result/Observation | Source |

| Acute Oral Toxicity | Harmful if swallowed (Category 4).[4][7] LD50/LC50 data is not available.[6] | [4][6][7] |

| Acute Dermal Toxicity | Data not available. | |

| Acute Inhalation Toxicity | Causes chemical burns to the respiratory tract; may cause respiratory irritation.[6][9] | [6][9] |

| Skin Corrosion/Irritation | Causes severe skin burns (Category 1B).[4][7][9] Classified as a dermatotoxin.[4] | [4][7][9] |

| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1).[4][7][9] Can lead to chemical conjunctivitis and corneal damage.[6] | [4][6][7][9] |

| Respiratory or Skin Sensitization | Data not available. | |

| Germ Cell Mutagenicity | No information found.[6] Studies on the parent compound, imidazole, were negative in the Ames test and a UDS assay.[12] | [6][12] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65.[6] | [6] |

| Reproductive Toxicity | No information found.[6] | [6] |

| STOT-Single Exposure | May cause respiratory system irritation (Category 3).[9] | [9] |

| STOT-Repeated Exposure | Data not available. | |

| Aspiration Hazard | Aspiration may lead to pulmonary edema.[6] | [6] |

Experimental Protocols

Detailed experimental reports for the toxicological evaluation of this compound are not available in the public domain. The hazard classifications are based on data submitted by chemical manufacturers. However, this section outlines the detailed methodologies for key experiments as would be conducted under standard OECD guidelines.

Acute Dermal Irritation/Corrosion (General Protocol, similar to OECD TG 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

-

Test Animals: Healthy, young adult albino rabbits are typically used.[13]

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch.

-

Exposure: The substance is held in contact with the skin under a semi-occlusive dressing for a period of up to 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is washed. Dermal reactions are graded for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[14]

-

Classification: The classification of irritant or corrosive is based on the severity, persistence, and reversibility of the observed skin lesions. Corrosive substances produce irreversible tissue damage.[15]

Acute Eye Irritation/Corrosion (General Protocol, similar to OECD TG 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Application: A dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined and graded for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after application.[14][16] The observation period may be extended up to 21 days if effects are persistent.

-

Classification: Classification as an irritant or causing serious eye damage is based on the severity and reversibility of the lesions observed. Substances causing irreversible eye damage within 21 days are classified as Category 1.[16]

Ames Test for Bacterial Mutagenicity (General Protocol, similar to OECD TG 471)

The bacterial reverse mutation test (Ames test) is widely used to assess the mutagenic potential of a chemical.[17]

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring strains of Escherichia coli (e.g., WP2 uvrA) are used.[17]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.[18]

-

Procedure: The test chemical, at several concentrations, is incubated with the bacterial tester strain in the presence or absence of the S9 mix. This mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).

-

Scoring: After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted.

-

Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background count.[19]

Safe Handling and Emergency Procedures

Handling and Storage

-

Engineering Controls: Use only in a chemical fume hood.[6] Facilities must be equipped with an eyewash station and a safety shower.[6][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn.

-

-

Handling: Do not get in eyes, on skin, or on clothing.[7] Do not breathe vapors or mist.[9] Do not ingest.[7] Wash hands and any exposed skin thoroughly after handling.[9]

-

Storage: Store in a cool, dry, well-ventilated place.[7][9] Keep container tightly closed.[7] Store in a designated "Corrosives area".[6][9] Incompatible with strong oxidizing agents and strong acids.[9]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, also under the eyelids. Get immediate medical aid.[6][9]

-

Skin Contact: Get immediate medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[6][9]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get immediate medical aid.[6][10] Do not use mouth-to-mouth resuscitation.[6]

-

Ingestion: Do not induce vomiting.[6][7] If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical aid.[6]

Fire Fighting and Spills

-

Fire Fighting: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6] During a fire, irritating and highly toxic gases (carbon monoxide, carbon dioxide, nitrogen oxides) may be generated by thermal decomposition.[6][9]

-

Spills: Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal.[6] Avoid runoff into storm sewers and ditches.[6] Provide ventilation.[6]

Mandatory Visualizations

Chemical Safety Assessment Workflow

Caption: Logical workflow for chemical health and safety assessment.

Generalized Cellular Response to a Corrosive Agent

Caption: Potential signaling pathway for a corrosive chemical agent.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 31410-01-2 [chemicalbook.com]

- 3. This compound | CAS#:31410-01-2 | Chemsrc [chemsrc.com]

- 4. 1-allyl-1H-imidazole | C6H8N2 | CID 35794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound | 31410-01-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. This compound | 31410-01-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 12. Mutagenicity testing of imidazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute dermal irritation, sensitization, and acute toxicity studies of a transdermal patch for prophylaxis against ({+/-}) anatoxin-a poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. chemsafetypro.com [chemsafetypro.com]

- 17. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Review on Mutagenicity Testing for Hazard Classification of Chemicals at Work: Focusing on in vivo Micronucleus Test for Allyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-Allylimidazole as a Precursor for Poly(ionic liquid)s

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of poly(ionic liquid)s (PILs) derived from 1-allylimidazole precursors. The unique properties of these polymers, including their tunable nature and inherent ionic conductivity, make them promising materials for a range of applications, particularly in the pharmaceutical and biomedical fields.

Introduction

Poly(ionic liquid)s are a class of polymers that possess an ionic liquid species in each repeating unit. The incorporation of the imidazolium (B1220033) cation, functionalized with a polymerizable allyl group, allows for the creation of versatile polymer backbones. The properties of these PILs can be readily tuned by exchanging the counter-anion, offering a modular approach to designing materials with specific characteristics. This has significant implications for drug delivery systems, where precise control over properties like solubility, biocompatibility, and drug release kinetics is paramount.[1][2][3][4]